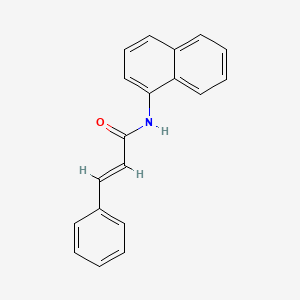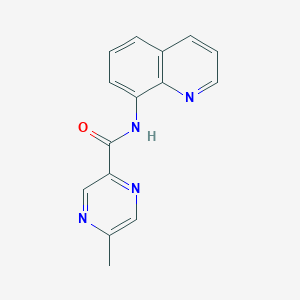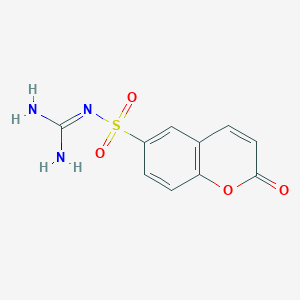![molecular formula C13H8N4O3 B11853039 5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde CAS No. 88796-44-5](/img/structure/B11853039.png)
5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a nitro group at the 5-position, a phenyl group at the 1-position, and a carbaldehyde group at the 3-position.
Vorbereitungsmethoden
The synthesis of 5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodination: The 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain the intermediate 5-iodo-1H-pyrazolo[3,4-b]pyridine.
Protection: The NH group of the intermediate is protected using p-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate.
Substitution: The intermediate undergoes a substitution reaction with phenylboronic acid in the presence of a palladium catalyst to introduce the phenyl group.
Nitration: The phenyl-substituted intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Formylation: Finally, the formylation of the intermediate is carried out using Vilsmeier-Haack reaction conditions to introduce the carbaldehyde group at the 3-position
Analyse Chemischer Reaktionen
5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Condensation: The carbaldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones
Wissenschaftliche Forschungsanwendungen
5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to inhibit various enzymes and receptors. It has shown promise in the treatment of cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in biological studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Chemical Probes: It serves as a chemical probe in the study of biochemical pathways and molecular mechanisms.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context and the target enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridine: Lacks the nitro and carbaldehyde groups, making it less reactive in certain chemical reactions.
5-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde: Contains an amino group instead of a nitro group, which alters its reactivity and biological activity.
5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine: Lacks the carbaldehyde group, which affects its ability to participate in condensation reactions
Eigenschaften
CAS-Nummer |
88796-44-5 |
|---|---|
Molekularformel |
C13H8N4O3 |
Molekulargewicht |
268.23 g/mol |
IUPAC-Name |
5-nitro-1-phenylpyrazolo[3,4-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H8N4O3/c18-8-12-11-6-10(17(19)20)7-14-13(11)16(15-12)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
PREAVQAGNDKVPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=N3)[N+](=O)[O-])C(=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852962.png)









![1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl-](/img/structure/B11853025.png)
![8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11853026.png)
![6-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853027.png)
